(2-Chloro-6-formylphenyl)boronic acid
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Overview
Description
(2-Chloro-6-formylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro and a formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-6-formylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-6-formylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Potassium permanganate, chromium trioxide, and solvents like acetone or water.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: 2-Chloro-6-carboxyphenylboronic acid.
Reduction: 2-Chloro-6-hydroxymethylphenylboronic acid.
Scientific Research Applications
(2-Chloro-6-formylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-6-formylphenyl)boronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of the aryl group to the palladium catalyst, leading to the formation of a new carbon-carbon bond . The formyl group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
2-Formylphenylboronic acid: Lacks the chloro substituent, making it less reactive in certain coupling reactions.
4-Formylphenylboronic acid: The formyl group is positioned differently, affecting its reactivity and applications.
3-Formylphenylboronic acid: Similar to 2-formylphenylboronic acid but with the formyl group in the meta position.
Uniqueness: (2-Chloro-6-formylphenyl)boronic acid is unique due to the presence of both chloro and formyl groups, which enhance its reactivity and versatility in organic synthesis. The chloro group increases the compound’s electrophilicity, making it more reactive in coupling reactions, while the formyl group provides additional functionalization options .
Properties
Molecular Formula |
C7H6BClO3 |
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Molecular Weight |
184.39 g/mol |
IUPAC Name |
(2-chloro-6-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H6BClO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H |
InChI Key |
GJILNQSDSPVHPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)C=O)(O)O |
Origin of Product |
United States |
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